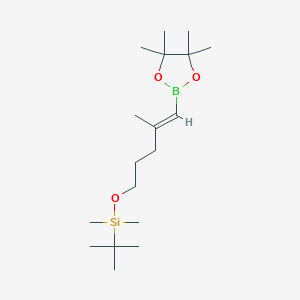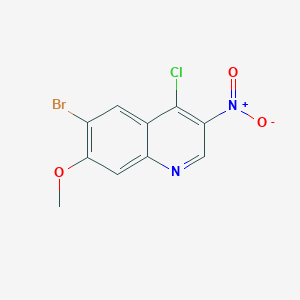
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline is a quinoline derivative with the molecular formula C10H6BrClN2O3 and a molecular weight of 317.52 g/mol This compound is characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 6-bromo-4-chloro-7-methoxyquinoline using a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions often require controlled temperatures and specific reaction times to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Formation of 6-bromo-4-chloro-7-methoxy-3-aminoquinoline.
Oxidation: Formation of 6-bromo-4-chloro-7-hydroxy-3-nitroquinoline.
Applications De Recherche Scientifique
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the quinoline ring structure enables it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: Similar structure with a fluorine atom instead of a methoxy group.
6-Bromo-4-chloro-7-methoxyquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Bromo-4-chloro-3-nitroquinoline: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the quinoline ring allows for diverse chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C10H6BrClN2O3 |
|---|---|
Poids moléculaire |
317.52 g/mol |
Nom IUPAC |
6-bromo-4-chloro-7-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H6BrClN2O3/c1-17-9-3-7-5(2-6(9)11)10(12)8(4-13-7)14(15)16/h2-4H,1H3 |
Clé InChI |
YCUDQNMREQWOGJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)

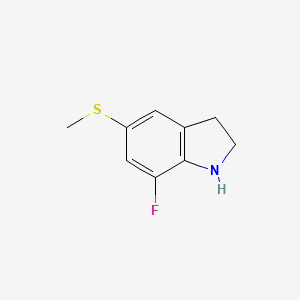
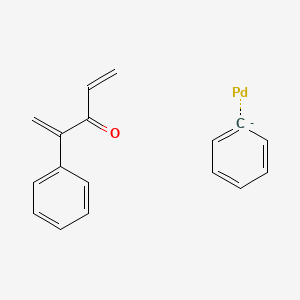
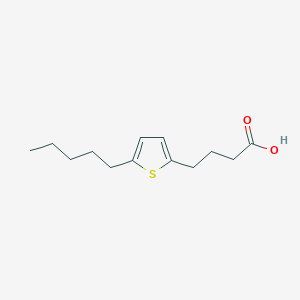
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15062040.png)
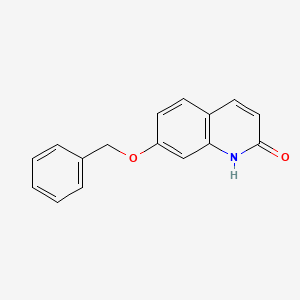
![tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B15062049.png)
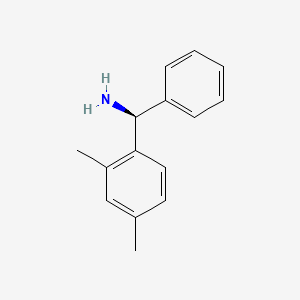
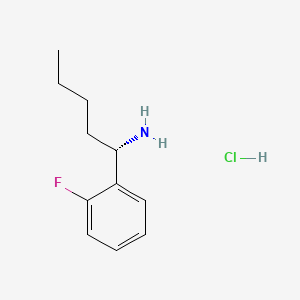
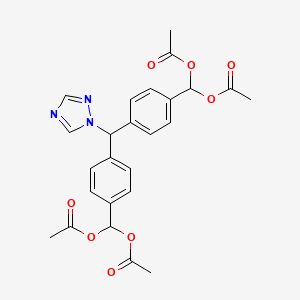
![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
